5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronic ester derivative of indole. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic ester group makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the borylation of 5-Fluoro-1H-indole. One common method is the Ir-catalyzed C-H borylation, where 5-Fluoro-1H-indole is reacted with bis(pinacolato)diboron in the presence of an iridium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl compound.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or alcohol.
Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acids or Alcohols: Formed from oxidation of the boronic ester group.
Substituted Indoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The fluorine atom on the indole ring can also participate in various substitution reactions, depending on the nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoropyridine-5-boronic acid pinacol ester
Uniqueness
5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both the fluorine atom and the boronic ester group on the indole ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. The indole ring also imparts unique electronic and photophysical properties, which can be exploited in various applications, such as the development of fluorescent probes and advanced materials.
Properties
Molecular Formula |
C14H17BFNO2 |
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Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)10-8-12-9(5-6-17-12)7-11(10)16/h5-8,17H,1-4H3 |
InChI Key |
QKBKZPQPGKUTFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN3)C=C2F |
Origin of Product |
United States |
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